molecular formula C5H8O2 B13455871 2-Methyl-1,2,3,4-diepoxybutane CAS No. 6341-85-1

2-Methyl-1,2,3,4-diepoxybutane

Cat. No.: B13455871
CAS No.: 6341-85-1
M. Wt: 100.12 g/mol
InChI Key: YDCANTZAVGJEFZ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-diepoxybutane is a chemical compound known for its high reactivity due to the presence of two epoxide groups. It is a colorless liquid at room temperature and is highly flammable. This compound is used in various industrial applications, including as a chemical intermediate and a cross-linking agent for polymers .

Preparation Methods

2-Methyl-1,2,3,4-diepoxybutane can be synthesized through the epoxidation of 2-methyl-1,3-butadiene. The reaction typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the formation of the diepoxide . Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .

Mechanism of Action

The primary mechanism of action of 2-Methyl-1,2,3,4-diepoxybutane involves the formation of DNA-DNA cross-links. This occurs through the reaction of the epoxide groups with nucleophilic sites in DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can interfere with DNA replication and transcription, ultimately leading to cell death or mutagenesis . The compound also induces apoptosis in cells via the upregulation of the tumor-suppressor p53 protein .

Comparison with Similar Compounds

2-Methyl-1,2,3,4-diepoxybutane is similar to other diepoxides such as 1,2:3,4-diepoxybutane and butadiene diepoxide. its unique structure, with a methyl group attached to the carbon backbone, imparts distinct reactivity and properties. Similar compounds include:

Properties

CAS No.

6341-85-1

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2-methyl-2-(oxiran-2-yl)oxirane

InChI

InChI=1S/C5H8O2/c1-5(3-7-5)4-2-6-4/h4H,2-3H2,1H3

InChI Key

YDCANTZAVGJEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2CO2

Origin of Product

United States

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